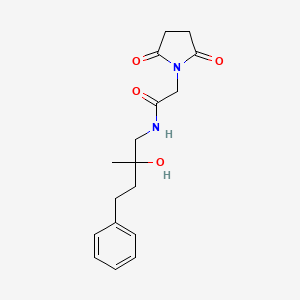
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,5-Dioxopyrrolidin-1-yl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide is a complex organic compound featuring a pyrrolidinone ring and a hydroxy-methyl-phenylbutyl side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidinone ring, followed by the introduction of the acetamide group and the hydroxy-methyl-phenylbutyl side chain. Key steps include:
Formation of the Pyrrolidinone Ring: This can be achieved through cyclization reactions involving appropriate precursors such as γ-butyrolactone and ammonia or primary amines under acidic or basic conditions.
Acetamide Group Introduction: The acetamide group is often introduced via acylation reactions using acetic anhydride or acetyl chloride.
Side Chain Attachment: The hydroxy-methyl-phenylbutyl side chain is typically attached through nucleophilic substitution reactions, where the hydroxyl group reacts with a suitable leaving group on the pyrrolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization and chromatography to ensure high purity and yield.
化学反应分析
Types of Reactions
2-(2,5-Dioxopyrrolidin-1-yl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄.
Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to hydroxyl groups using reducing agents such as LiAlH₄ (Lithium aluminium hydride).
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO₄
Reducing Agents: LiAlH₄, NaBH₄ (Sodium borohydride)
Nucleophiles: Alcohols, amines, thiols
Major Products
Oxidation Products: Ketones or aldehydes from the oxidation of the hydroxyl group.
Reduction Products: Alcohols from the reduction of carbonyl groups.
Substitution Products: Various substituted amides depending on the nucleophile used.
科学研究应用
2-(2,5-Dioxopyrrolidin-1-yl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a drug candidate due to its structural similarity to bioactive molecules.
Biological Studies: Used in the study of enzyme interactions and receptor binding due to its unique functional groups.
Industrial Applications: Potential use in the synthesis of polymers and advanced materials due to its reactive functional groups.
作用机制
The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic interactions with these targets, modulating their activity. The exact pathways depend on the specific biological context in which the compound is used.
相似化合物的比较
Similar Compounds
2-(2,5-Dioxopyrrolidin-1-yl)acetamide: Lacks the hydroxy-methyl-phenylbutyl side chain, making it less complex.
N-(2-Hydroxy-2-methyl-4-phenylbutyl)acetamide:
Uniqueness
2-(2,5-Dioxopyrrolidin-1-yl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide is unique due to the combination of its pyrrolidinone ring and hydroxy-methyl-phenylbutyl side chain, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-17(23,10-9-13-5-3-2-4-6-13)12-18-14(20)11-19-15(21)7-8-16(19)22/h2-6,23H,7-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIVMHYKLBGAPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CNC(=O)CN2C(=O)CCC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
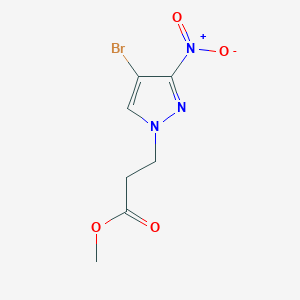
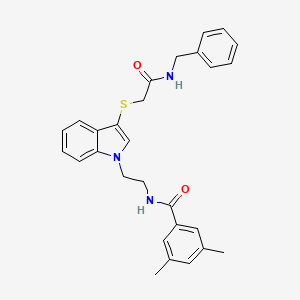
![2-bromo-5-methoxy-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide](/img/structure/B2562773.png)
![3-[5-(4-Fluoro-phenyl)-1H-pyrrol-2-yl]-propionic acid](/img/structure/B2562774.png)
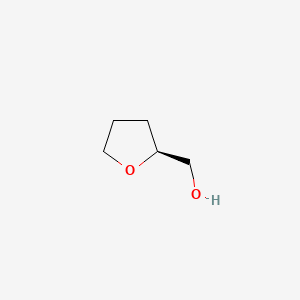
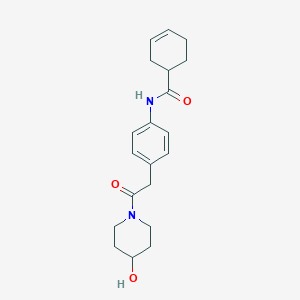
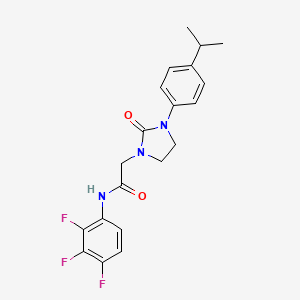
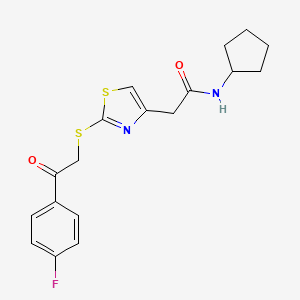
![Ethyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate](/img/structure/B2562786.png)
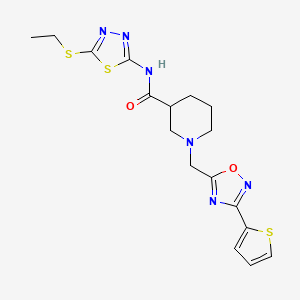
![N-[4-(4-pentylcyclohexyl)phenyl]-2-phenylacetamide](/img/structure/B2562790.png)
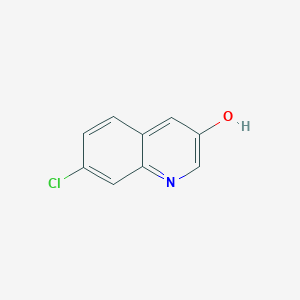
![9-(3-chloro-4-fluorophenyl)-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2562792.png)
![2-[(2-Oxo-2-piperidin-1-ylethyl)thio]benzoic acid](/img/structure/B2562793.png)
